Boc-D-Tyr(2-Br-Z)-OH
Overview
Description
Boc-D-Tyr(2-Br-Z)-OH, also known as N-α-t.-Boc-O-2-bromobenzyloxycarbonyl-D-tyrosine, is a D-tyrosine derivative utilized in Boc Solid Phase Peptide Synthesis (SPPS) . It has a molecular formula of C22H24BrNO7 and a molar mass of 494.33 g/mol .
Molecular Structure Analysis
The molecular structure of Boc-D-Tyr(2-Br-Z)-OH is represented by the Hill Formula C22H24BrNO7 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Physical And Chemical Properties Analysis
Boc-D-Tyr(2-Br-Z)-OH is a white to slight yellow to beige powder . It has a melting point of 90 - 95 °C . It’s soluble in dichloromethane (2 mmol in 2 ml CH2Cl2) .Scientific Research Applications
Orthogonal Coupling of Peptide Segments : Boc-Cys(S-Pyr)-OH, a derivative related to Boc-D-Tyr(2-Br-Z)-OH, was used to facilitate the formation of heterodisulfide bonds in peptide synthesis, demonstrating its utility in constructing complex peptide structures (Huang & Carey, 2009).
Esterification Studies : N-t-butyloxycarbonyl-tyrosine (Boc-Tyr-OH), another closely related compound, was studied for its reactivity in esterification processes catalyzed by alpha-chymotrypsin, highlighting its importance in understanding enzyme mechanisms and kinetics (Theobaldo et al., 1991).
NMR Spectroscopy of Carboxylic Group : Research on Boc-[17O]Tyr(2,6-diClBzl)-OH provided insights into the 17O NMR spectroscopy of carboxylic groups, which is essential for understanding the structure and dynamics of organic and biomolecules (Tsikaris et al., 2000).
Chemo-Enzymatic Synthesis of Peptides : Boc-Trp-Phe-NH2, structurally related to Boc-D-Tyr(2-Br-Z)-OH, was used in the chemo-enzymatic synthesis of Endomorphin-1, an effective analgesic. This demonstrates the role of Boc-protected amino acids in synthesizing biologically active peptides (Sun et al., 2011).
Peptide Analogs Synthesis for Biological Evaluation : The synthesis of Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl ester, related to Boc-D-Tyr(2-Br-Z)-OH, and its analogs were studied for their ability to interact with cholecystokinin receptors, demonstrating the use of such compounds in developing new pharmaceuticals (Amblard et al., 1993).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO7/c1-22(2,3)31-20(27)24-18(19(25)26)12-14-8-10-16(11-9-14)30-21(28)29-13-15-6-4-5-7-17(15)23/h4-11,18H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWMYJQSTUVRHR-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Tyr(2-Br-Z)-OH | |
CAS RN |
47689-67-8 | |
Record name | L-Tyrosine, O-(((2-bromophenyl)methoxy)carbonyl)-N-((1,1-dimethylethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047689678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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